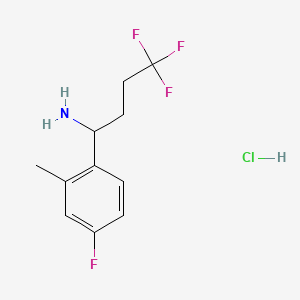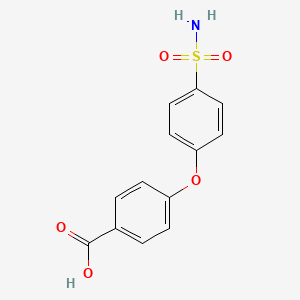
17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate: is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is known for its potent anabolic properties and is often used in various scientific and medical applications. The compound is characterized by its ability to promote muscle growth and enhance physical performance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate typically involves the esterification of 17beta-Hydroxyandrosta-1,4-dien-3-one with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, it is used to study the effects of anabolic steroids on muscle growth and development.
Medicine: Medically, it is used in hormone replacement therapy and to treat conditions such as muscle wasting and osteoporosis.
Industry: In the pharmaceutical industry, it is used in the formulation of various steroid-based medications.
Mecanismo De Acción
The mechanism of action of 17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate involves its binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The compound also influences the regulation of other hormones and growth factors involved in muscle development.
Comparación Con Compuestos Similares
Testosterone: The primary male sex hormone with similar anabolic properties.
Nandrolone Decanoate: Another anabolic steroid with a similar structure but different pharmacokinetics.
Boldenone Undecylenate: An anabolic steroid with a similar mechanism of action but different ester chain length.
Uniqueness: 17beta-Hydroxyandrosta-1,4-dien-3-one Decanoate is unique due to its specific ester chain, which influences its pharmacokinetics and duration of action. This makes it particularly suitable for certain medical and research applications where prolonged activity is desired.
Propiedades
Fórmula molecular |
C29H44O3 |
|---|---|
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h16,18,20,23-26H,4-15,17,19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1 |
Clave InChI |
VKWCNFMTXKYURM-MPZZESAYSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
SMILES canónico |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)


![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)

![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)


![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)

